xi-3,5-Dimethyl-2(5H)-furanone
Description
Properties
IUPAC Name |
2,4-dimethyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h3,5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXRUMLUKZBSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312348 | |
| Record name | 3,5-Dimethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5584-69-0 | |
| Record name | NSC252859 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
xi-3,5-Dimethyl-2(5H)-furanone, also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone or furaneol, is a compound recognized for its diverse biological activities, particularly in the food industry and its potential therapeutic applications. This article explores the biological activity of this compound based on various studies, highlighting its antimicrobial properties, flavor enhancement capabilities, and potential roles in signaling mechanisms.
- Chemical Formula : C6H8O2
- CAS Number : 318158
- Molecular Weight : 112.13 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2(5H)-furanone, including this compound, exhibit significant antimicrobial properties.
Case Study: Antifungal Activity
A study reported that certain furanone derivatives showed moderate antifungal activity against Candida albicans. The leading compound demonstrated notable effectiveness against Staphylococcus aureus, inhibiting both growth and biofilm formation. The minimum inhibitory concentrations (MICs) were comparable to established antimicrobials such as vancomycin and benzalkonium chloride (Table 1) .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| F105 | 32 | S. aureus |
| Vancomycin | 16 | S. aureus |
| Benzalkonium Chloride | 64 | C. albicans |
Biofilm Formation Inhibition
The ability of this compound to inhibit biofilm formation is particularly noteworthy. All tested compounds inhibited biofilm formation by Gram-positive bacteria at concentrations corresponding to their MIC values, suggesting that their activity may stem from growth repression rather than direct targeting of biofilm pathways .
Flavor Enhancement and Sensory Evaluation
In the food industry, this compound is valued for its flavor-enhancing properties. A study on soy protein isolate (SPI) preparation revealed that the addition of furaneol significantly reduced undesirable off-flavors associated with raw soy products. The sensory evaluation indicated a marked decrease in attributes such as grain husk and grassy notes when furaneol was incorporated at a concentration of 2 mg/L .
Flavor Release Kinetics
Molecular docking studies suggested that furaneol competes with off-flavor compounds like hexanal for binding sites, promoting their release during cooking processes .
Biological Functions Beyond Antimicrobial Activity
Furanones have been implicated in various biological functions beyond their antimicrobial properties. For instance:
Scientific Research Applications
Scientific Research Applications
xi-3,5-Dimethyl-2(5H)-furanone has garnered attention in multiple research fields due to its unique chemical properties.
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
- Reactivity Studies : The compound undergoes various reactions including oxidation (to carboxylic acids) and reduction (to alcohols), making it a valuable subject for reaction mechanism studies.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Anti-inflammatory Properties : Studies have shown potential anti-inflammatory effects, suggesting therapeutic applications in treating inflammatory diseases.
Flavor and Fragrance Industry
- Flavoring Agent : Its pleasant aroma reminiscent of caramel and curry makes it widely used in food products and fragrances.
- Biotechnological Applications : Recent research has focused on glucosylation processes involving this compound to enhance flavor profiles in food products through biocatalysis .
Data Tables
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Organic synthesis building block | Used in synthesizing complex molecules |
| Biology | Antimicrobial agent | Exhibits significant antimicrobial activity |
| Anti-inflammatory agent | Potential therapeutic uses identified | |
| Flavor Industry | Flavoring agent | Commonly used due to pleasant aroma |
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of several pathogenic bacteria. The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.
Case Study 2: Flavor Enhancement
Research on the glucosylation of this compound highlighted its application in enhancing flavors in fortified wines. A novel biocatalytic process was developed using UGT-expressing bacterial cells to produce furanone glucosides, which significantly improved flavor profiles without losing volatile aroma compounds .
Comparison with Similar Compounds
Comparative Analysis with Similar Furanone Derivatives
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized below:
Key Research Findings
Aroma and Flavor Contributions
- Sotolon : A dominant contributor to roasted coffee and baked potato aromas, with a detection threshold as low as 0.02 ppb . Its 3-hydroxy group enhances polarity, increasing solubility in aqueous matrices like beverages, where it can cause off-flavors .
- This compound: Detected in roasted coffee but absent in brews, suggesting lower volatility or stability compared to sotolon . The lack of a hydroxyl group may reduce its flavor impact.
Electronic and Reactivity Profiles
- Computational studies show that substituents like phenyl groups (e.g., in 2(5-phenyl)-furanone) enhance antioxidative capacity and reactivity via electron-donating effects .
- Methyl groups in this compound may modestly increase electron density, though less effectively than hydroxyl or phenyl groups .
Critical Discussion of Structural Modifications
- Hydroxyl vs. Methyl Groups : Hydroxyl groups (e.g., in sotolon) improve solubility and bioactivity but increase susceptibility to oxidation. Methyl groups enhance stability and volatility, favoring applications in heat-processed foods .
- Steric Effects: Bulky substituents (e.g., diphenyl groups in 3,4-Dimethyl-5,5-diphenyl-2(5H)-furanone) reduce reactivity but improve binding specificity in synthetic applications .
Q & A
Q. Advanced Research Focus
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix) ().
- In vitro cytotoxicity assays : Use human cell lines (e.g., HepG2) to measure IC₅₀ values.
- Ecotoxicity profiling : Assess biodegradability (OECD 301) and bioaccumulation potential (log P calculations).
Safety Protocol : Follow GHS guidelines for handling (). For example, use PPE and local exhaust ventilation to mitigate inhalation risks .
How can this compound be applied as a platform chemical in bio-based synthesis?
Q. Advanced Research Focus
- C4 chemical precursor : The lactone ring can undergo ring-opening reactions to produce succinic acid derivatives or γ-butyrolactones ().
- Flavor and fragrance synthesis : Its structural similarity to Sotolon () suggests utility in synthesizing maple-like aroma compounds via hydroxylation or esterification .
Experimental Design : Optimize catalytic hydrogenation or enzymatic hydrolysis to convert this compound into value-added products. Monitor reaction progress via GC-MS or HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
